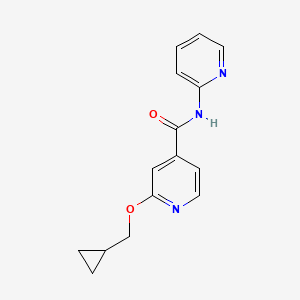
2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide” is a chemical compound with the molecular formula C15H15N3O2 . It’s a derivative of isonicotinamide, which is a compound with a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” can be found in databases like PubChem . The compound has a complex structure with multiple functional groups, including a cyclopropyl group, a methoxy group, and a pyridin-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem . For example, the molecular weight of the compound is 199.21 g/mol .Wissenschaftliche Forschungsanwendungen
PET Imaging in Alzheimer's Disease
The compound 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide, although not explicitly mentioned, is closely related to compounds studied for their potential in Positron Emission Tomography (PET) imaging for Alzheimer's disease. The study by Gao, Wang, and Zheng (2017) discusses the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. These compounds are synthesized with high radiochemical yield and purity, indicating their potential as imaging agents for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Spirocyclic Compound Synthesis
In the realm of organic chemistry, isonicotinamides, such as the one of interest, have been explored for their capacity to undergo cyclization reactions. Brice and Clayden (2009) investigated isonicotinamides carrying various substituents, finding that they undergo cyclisation induced by an electrophile to yield spirocyclic or doubly spirocyclic compounds. This research highlights the utility of such compounds in synthesizing complex molecular architectures, which could be of interest in drug development and materials science (Brice & Clayden, 2009).
Crystal Engineering and Pharmaceutical Co-crystals
The compound is structurally similar to isonicotinamide derivatives that have been used in crystal engineering and the formation of pharmaceutical co-crystals. A study by Reddy, Babu, and Nangia (2006) introduced a novel carboxamide-pyridine N-oxide synthon for assembling isonicotinamide N-oxide in a triple helix architecture. This synthon was exploited to synthesize co-crystals of barbiturate drugs, demonstrating the potential of isonicotinamide derivatives in pharmaceutical formulation and design (Reddy, Babu, & Nangia, 2006).
Antimicrobial Activity
Triazole derivatives synthesized from isonicotinic acid hydrazide, a compound related to this compound, have shown significant antimicrobial activity. Mishra et al. (2010) synthesized various triazole and isonicotinamide derivatives and tested them against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. Their findings suggest the potential of these derivatives in developing new antimicrobial agents (Mishra et al., 2010).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-3-1-2-7-16-13)12-6-8-17-14(9-12)20-10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTGCJBENXZUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
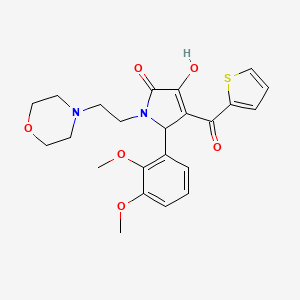
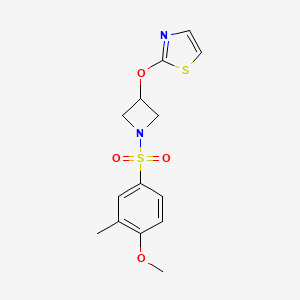

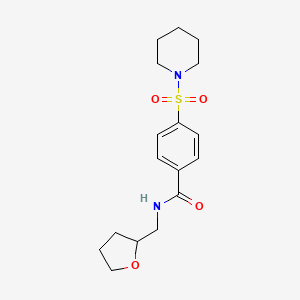

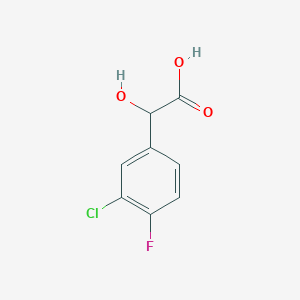
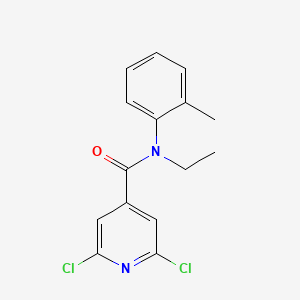
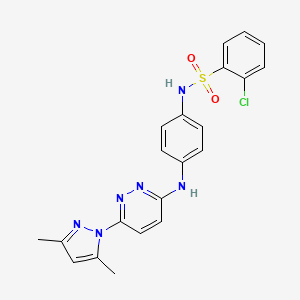
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2682391.png)
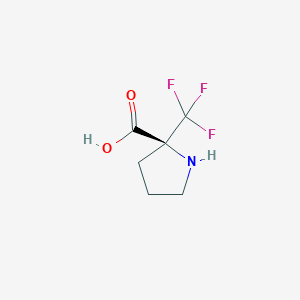
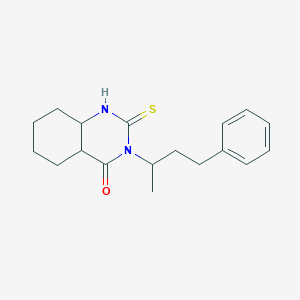
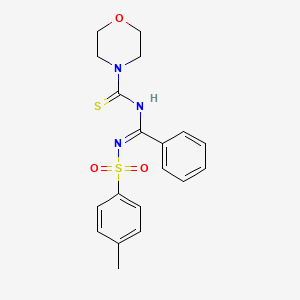

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2682398.png)
